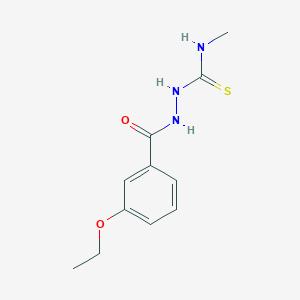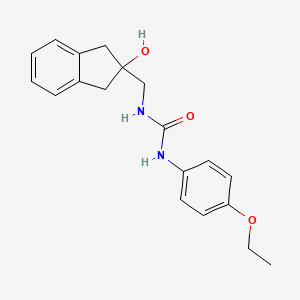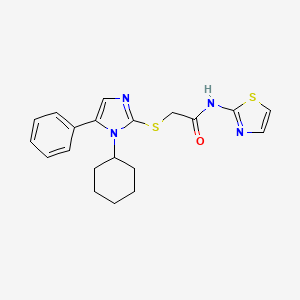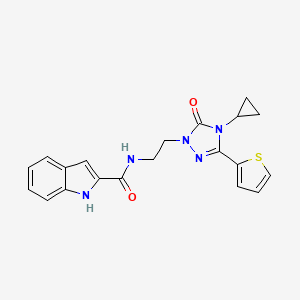
2-(4-Acetylphenoxy)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylphenoxy)propanehydrazide is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optical Material Applications
The compound 2-(4-Acetylphenoxy)propanehydrazide has been studied for its potential in optical material applications. It has demonstrated significant third-order nonlinear optical properties, making it a candidate for optical device applications like optical limiters and optical switches. Particularly, variants of propanehydrazide exhibited notable nonlinear refractive indices, absorption coefficients, and effective third-order susceptibility, comparable to those observed in 4-methoxy chalcone derivatives and dibenzylideneacetone derivatives (Naseema et al., 2012).
Ligand for Polynuclear Metal Complexes
In the realm of crystallography and molecular structure, a variant of propanehydrazide, specifically 2-hydroxyimino-N-[1-(2-pyrazinyl)ethylidene]propanehydrazide, has been recognized as a ligand capable of forming polynuclear metal complexes. The molecule’s non-planar structure due to the twist between oxime and amide groups enables it to engage in supramolecular chains via O—H⋯O hydrogen bonds (Plutenko et al., 2022).
Potential in Drug Discovery and Bioinformatics
Propanehydrazide derivatives have been synthesized and investigated for their potential as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, indicating their relevance in anti-inflammatory drug discovery. Computational studies, including molecular docking and dynamics simulations, predicted high chemical interactions and stability, confirming their binding affinity for the COX-2 enzyme (El Bakri et al., 2022).
Antimicrobial Activity
Novel 4-thiazolidinones incorporating 2-(2,4,5-trichlorophenoxy)propanamide have been synthesized and evaluated for antimicrobial activity. Some compounds demonstrated activity comparable with chloramphenicol, a reference drug, showcasing their potential in combating Gram-positive bacteria (Radwan, 2012).
Neuropsychiatric Drug Potential
The synthesis of new Schiff bases involving propanehydrazide derivatives has been explored for treating neurodegenerative diseases, particularly Alzheimer’s disease. These compounds exhibited promising drug-like features and potential neuropsychiatric drug properties based on bioinformatics and cheminformatics evaluations (Avram et al., 2021).
Propriétés
IUPAC Name |
2-(4-acetylphenoxy)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)9-3-5-10(6-4-9)16-8(2)11(15)13-12/h3-6,8H,12H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLCIYYIJYXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)
![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)

![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)


![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)
![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)
